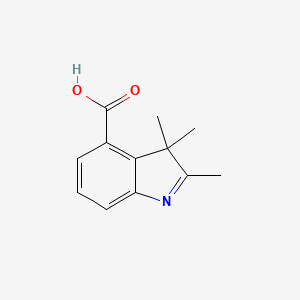

2,3,3-三甲基-4-羧基-3H-吲哚

描述

Synthesis Analysis

The synthesis of 3-carboxylated indoles, which includes compounds like 2,3,3-Trimethyl-4-carboxy-3H-indole, has been explored through various methods. One approach involves a tandem-type cyclization of 2-ethynylanilines followed by CO2 fixation at the 3-position of the indole ring, which proceeds efficiently under mild conditions without the need for transition metal catalysts . Another method reported the direct C3 functionalization of free (N-H) indoles using electrophiles such as acid chlorides and chloroformates via a common N-indolyl triethylborate intermediate, which is compatible with various substituents and yields a range of 3-acylindoles and indole-3-carboxylic esters .

Molecular Structure Analysis

The molecular structure of related indole derivatives has been characterized using single crystal X-ray diffraction. For instance, derivatives of 1,3,3-trimethyl-2-methylene-2,3-dihydro-1H-indole have been synthesized, and their crystal structures revealed that they consist of an enaminoketone group formed by a Fischer base indole bonded with benzoyl chloride derivatives substituted at para-positions. These molecules adopt a s-cis conformation with respect to the C=O bond towards the C=C bond and exhibit weak intra and intermolecular interactions that stabilize the crystal structure .

Chemical Reactions Analysis

Indole derivatives exhibit interesting chemical behaviors, such as reverse photochromism, where a compound like 1,3,3-trimethylspiro[indoline-2,2′-benzopyran]-8′-carboxylic acid changes color in polar solvents and the color is bleached upon irradiation with light. The color reappears thermally once the irradiation stops. This behavior is attributed to the merocyanine dye-like structure due to intramolecular proton transfer .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be inferred from their crystal structures. For example, indole-3-carboxylic acid forms centrosymmetric hydrogen-bonded cyclic carboxylic acid dimers, which are linked into a sheet structure through peripheral intermolecular hydrogen bonds. These structural features influence the compound's solubility, melting point, and other physical properties .

科学研究应用

合成和化学反应

狄尔斯-阿尔德反应: 吲哚,包括衍生物如 2,3,3-三甲基-4-羧基-3H-吲哚,可以与 1,2,4-三嗪反应生成各种环加成物,如 β-或 γ-咔啉和苯并[f][1,7]萘啶。这些加成物的区域化学受三嗪取代基的电子效应的影响 (Benson, Gross, & Snyder, 1990).

吲哚烷基化试剂: 2,3,3-三甲基-3H-吲哚与卤代乙酸酰胺的反应导致形成吲哚盐和咪唑并[1,2-a]吲哚-2-酮 (Degutis, Schachkus, & Urbonavichyus, 1985).

在酸性水溶液中低聚化: 吲哚-3-甲醇,一种相关化合物,在酸性介质中显示出低聚化,产生各种生物活性物质 (Grose & Bjeldanes, 1992).

催化氢化: 2,3,3-三甲基-3H-吲哚与腈氧化物反应生成 1,2,4-恶二唑并[4,5-a]吲哚,可通过催化氢化进一步加工 (Malamidou-Xenikaki & Coutouli-argyropoulou, 1990).

生物学和药理学研究

Sirtuin 抑制剂: 某些吲哚衍生物,如四氢吲哚,已被发现是有效且选择性的 SIRT2 抑制剂。这些化合物可以作为药物发现的起点,突出了吲哚支架在药物化学中的潜力 (Vojacek et al., 2019).

荧光探针的合成: 吲哚的菁染料衍生物,如 2,3,3-三甲基-3H-吲哚,用于合成用于 pH 检测的比例荧光探针。这些探针在各种光谱成像研究中很有用 (Wang, 2021).

抗微生物活性: 吲哚衍生物已被合成并研究其抗微生物特性。这些衍生物来自吲哚和喹啉部分,在药物上重要的分子的开发中起着重要作用 (Basavarajaiah & Miuthyunjayaswamy, 2009).

酶诱导研究: 吲哚-3-甲醇及其酸反应产物已被证明可诱导酶活性,如细胞色素 P-450IA1 载脂蛋白水平和 DT-二氮还原酶活性,揭示了它们在生化研究中的潜力 (de Kruif et al., 1991).

咔唑合成: 吲哚可以使用 Pd-Cu-Ag 三金属体系转化为咔唑,这在合成颗粒酰胺(一种 Chk1 激酶抑制剂)等化合物中很有用 (Ozaki et al., 2013).

属性

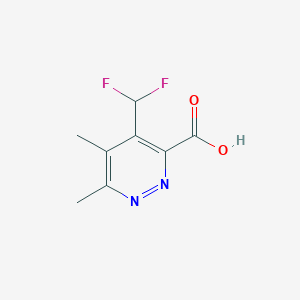

IUPAC Name |

2,3,3-trimethylindole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7-12(2,3)10-8(11(14)15)5-4-6-9(10)13-7/h4-6H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLFRWILZUBBIOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC(=C2C1(C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3-Trimethyl-4-carboxy-3H-indole | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2508575.png)

![8-(3,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2508586.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2508592.png)

![N'-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-3,4,5-trimethoxybenzenecarbohydrazide](/img/structure/B2508594.png)

![2-[Cyclopropylmethyl-[1-(1-methoxypropan-2-yl)pyrazol-3-yl]amino]ethanesulfonyl fluoride](/img/structure/B2508596.png)